

Application Notes and Protocols for (1-Methylhexyl)ammonium sulphate in Cell Culture

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Compound of Interest

Compound Name: (1-Methylhexyl)ammonium sulphate

Cat. No.: B12349367

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Introduction

(1-Methylhexyl)ammonium sulphate is an organic compound classified as a quaternary ammonium salt. Its molecular structure, featuring a positively charged nitrogen atom and a lipophilic alkyl chain, imparts surfactant properties.^[1] In biological systems, such compounds are known to interact with and disrupt cell membranes, which is the primary mechanism behind their broad-spectrum antimicrobial activity.^[2] The amphiphilic nature of these molecules allows them to insert into the lipid bilayer of cell membranes, leading to increased permeability, loss of structural integrity, and eventual cell lysis.^{[1][3]} While the primary mode of action is membrane disruption, downstream cellular effects can include the activation of stress-related signaling pathways.

These application notes provide a general framework for researchers to begin investigating the effects of **(1-Methylhexyl)ammonium sulphate** on mammalian cell cultures. Due to the limited availability of specific data for this compound, the provided protocols and concentration ranges are based on the known activities of structurally related long-chain alkylammonium salts and should be considered as a starting point for experimental optimization.

Data Presentation

As there is limited published quantitative data for **(1-Methylhexyl)ammonium sulphate** in mammalian cell culture, the following table provides a hypothetical, yet realistic, starting point for experimental design. Researchers must perform dose-response experiments to determine the optimal concentrations for their specific cell line and experimental conditions.

Parameter	Example Cell Line	Suggested Starting Concentration Range	Notes
IC50 (Cell Viability)	A549 (Human Lung Carcinoma)	1 μ M - 100 μ M	A broad range is recommended for initial screening to determine the cytotoxic potential.
Apoptosis Induction	Jurkat (Human T-cell Lymphoma)	0.5 μ M - 50 μ M	Concentrations for apoptosis assays are typically at or below the IC50 value.
Membrane Integrity	HeLa (Human Cervical Cancer)	1 μ M - 100 μ M	Assessed by lactate dehydrogenase (LDH) release or propidium iodide uptake.
Signaling Pathway Activation	HEK293 (Human Embryonic Kidney)	0.1 μ M - 25 μ M	Sub-lethal concentrations should be used to study signaling events that precede cell death.

Experimental Protocols

Preparation of Stock Solution

- Reconstitution: Prepare a 10 mM stock solution of **(1-Methylhexyl)ammonium sulphate** in sterile dimethyl sulfoxide (DMSO).

- Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
- Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of **(1-Methylhexyl)ammonium sulphate** that inhibits cell proliferation.

- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
- Compound Treatment: Prepare serial dilutions of **(1-Methylhexyl)ammonium sulphate** in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of the compound) and a no-treatment control.
- Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
- MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for differentiating between apoptotic, necrotic, and live cells.

- Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with varying concentrations of **(1-Methylhexyl)ammonium sulphate** for a predetermined time (e.g., 24 hours).
- Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
- Washing: Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
- Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions and incubate in the dark.
- Flow Cytometry: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

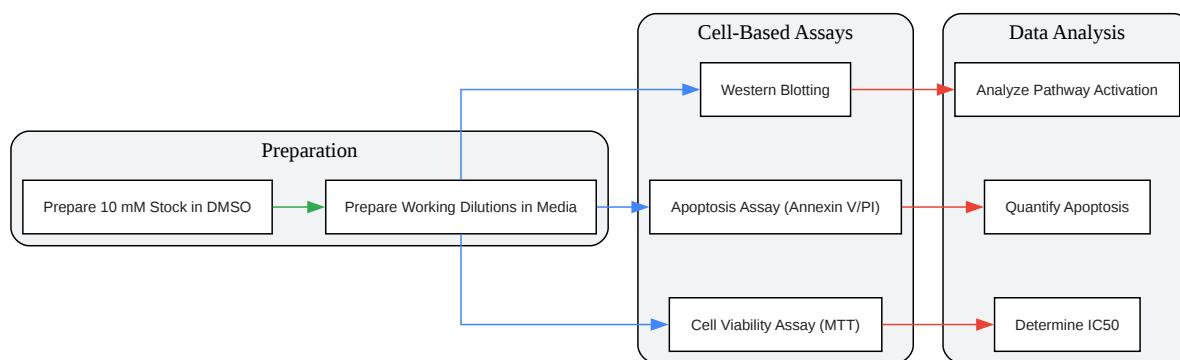
Western Blotting for Stress-Activated Protein Kinase (SAPK/JNK) Pathway

This protocol is to assess the activation of a key stress-response signaling pathway.

- Cell Lysis: After treatment with **(1-Methylhexyl)ammonium sulphate**, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate with primary antibodies against phospho-JNK, total JNK, and a loading control (e.g., GAPDH) overnight at 4°C.

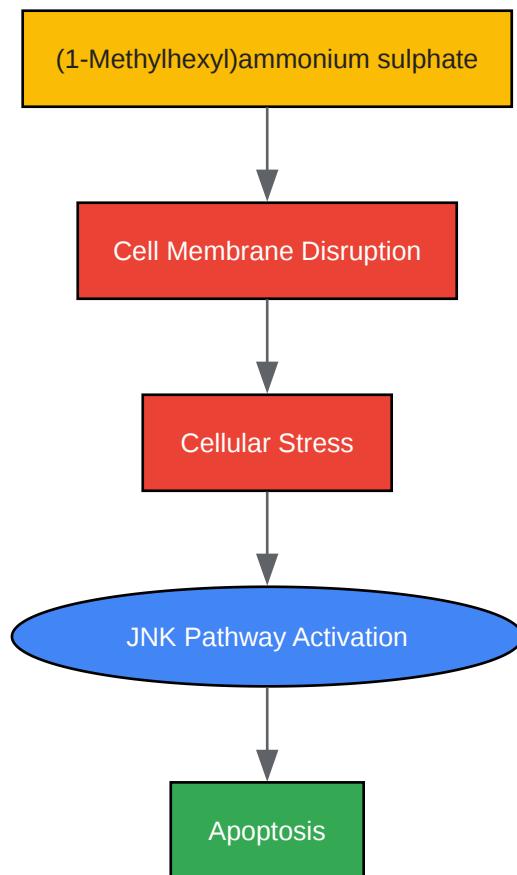
- Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations



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Caption: Experimental workflow for assessing the cellular effects of **(1-Methylhexyl)ammonium sulphate**.



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Caption: Putative signaling pathway activated by **(1-Methylhexyl)ammonium sulphate**.

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